molecular formula C15H14N2O2 B4407279 4-(allyloxy)-N-4-pyridinylbenzamide

4-(allyloxy)-N-4-pyridinylbenzamide

Cat. No. B4407279
M. Wt: 254.28 g/mol
InChI Key: AMWILGRERKBVTG-UHFFFAOYSA-N
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Description

4-(allyloxy)-N-4-pyridinylbenzamide is a chemical compound of interest in various synthetic and chemical studies. The compound's structure and properties make it a valuable entity in exploring novel reactions, characterizing molecular structures, and understanding its behavior under different chemical conditions.

Synthesis Analysis

The synthesis of compounds related to this compound often involves multi-step organic reactions, including hydroxyalkylation-initiated radical cyclization, as demonstrated in the formation of isoquinolinone derivatives from N-allylbenzamide. This process involves C(sp3)-H bond cleavage, oxyalkylation of the double bond, and intramolecular cyclization (Wei Zhou et al., 2015).

Molecular Structure Analysis

Molecular structure analysis of related compounds often utilizes spectroscopic methods such as NMR, FT-IR, and mass spectrometry. These methods provide detailed insights into the compound's structure, confirming the presence of pyridine rings, pyrrolidine groups, and ether linkages as seen in related polymers (Xiaohua Huang et al., 2017).

Chemical Reactions and Properties

Chemical reactions involving this compound derivatives include intramolecular cyclization mechanisms, often assisted by radical intermediates. Such reactions lead to photocyclized products with high yields, indicating the reactive nature of these compounds under photochemical conditions (Y. T. Park et al., 2001).

Physical Properties Analysis

Physical properties such as solubility, thermal stability, and hydrophobicity are crucial for understanding the behavior of this compound derivatives. For example, polymers derived from similar compounds exhibit good solubility in common organic solvents, high thermal stability with glass transition temperatures exceeding 316 °C, and excellent hydrophobicity, as indicated by contact angles in the range of 85.6° to 97.7° (Xiaohua Huang et al., 2017).

Chemical Properties Analysis

The chemical properties of this compound derivatives can be explored through reactions such as the photoreaction of related compounds, which demonstrates the compound's reactivity under specific conditions and the formation of various photocyclized and photoreduced products (Y. T. Park et al., 2001).

Safety and Hazards

This involves studying the compound’s toxicity, environmental impact, handling precautions, and first aid measures .

Future Directions

This could involve potential applications, ongoing research, and areas where further studies are needed .

properties

IUPAC Name

4-prop-2-enoxy-N-pyridin-4-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2/c1-2-11-19-14-5-3-12(4-6-14)15(18)17-13-7-9-16-10-8-13/h2-10H,1,11H2,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMWILGRERKBVTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC=C(C=C1)C(=O)NC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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